Z-D-Dap(boc)-OL

Vue d'ensemble

Description

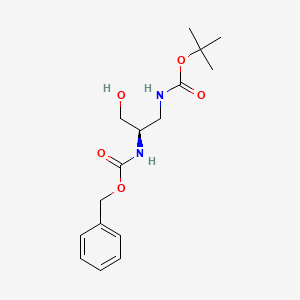

Nα-Z-Nβ-Boc-D-2,3-diaminopropionic acid: , commonly referred to as Z-D-Dap(boc)-OL, is a derivative of diaminopropionic acid. This compound is characterized by the presence of a benzyloxycarbonyl (Z) group and a tert-butyloxycarbonyl (Boc) group, which are protective groups used in peptide synthesis. The compound is typically found as a white to off-white powder or crystalline powder .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Nα-Z-Nβ-Boc-D-2,3-diaminopropionic acid involves the protection of the amino groups of diaminopropionic acid. The Z group is introduced to protect the alpha amino group, while the Boc group protects the beta amino group. The reaction typically involves the use of reagents such as benzyloxycarbonyl chloride and di-tert-butyl dicarbonate under basic conditions .

Industrial Production Methods: Industrial production of Nα-Z-Nβ-Boc-D-2,3-diaminopropionic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Nα-Z-Nβ-Boc-D-2,3-diaminopropionic acid undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Z and Boc protective groups under acidic or basic conditions.

Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.

Coupling Reactions: The compound can be used in peptide coupling reactions to form peptide bonds.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) for Boc group removal, hydrogenation for Z group removal.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Deprotected Diaminopropionic Acid: Resulting from the removal of protective groups.

Peptides: Formed through coupling reactions with other amino acids.

Applications De Recherche Scientifique

Medicinal Chemistry

Peptide Synthesis:

Z-D-Dap(boc)-OL is utilized as a building block in peptide synthesis. Its unique structure allows for the incorporation of diaminopropanol moieties into peptides, enhancing their biological activity. Studies have demonstrated that peptides containing this compound exhibit improved binding affinities and biological activities compared to their non-modified counterparts .

Anticancer Research:

Recent investigations have highlighted the potential of this compound-containing peptides in cancer therapy. For instance, a study reported the synthesis of a peptide that selectively binds to K-Ras(G12D), a common mutation in pancreatic cancer, demonstrating significant inhibition of cell proliferation in vitro . This suggests that this compound can be pivotal in developing targeted cancer therapies.

Biochemical Applications

Protein-Protein Interactions:

The compound serves as a model for studying protein-protein interactions and enzyme mechanisms. Its structural properties enable researchers to investigate the effects of modifications on protein functionality and stability. For example, this compound can be incorporated into various peptide sequences to analyze how these alterations influence binding affinities and reaction kinetics.

Gene Silencing:

this compound has been explored in gene silencing applications through its incorporation into nucleopeptides. These constructs can facilitate the delivery of RNA interference molecules, enhancing the efficacy of gene silencing strategies in therapeutic contexts .

Material Science

Graphene-Based Materials:

In material science, this compound has been employed as a crosslinker in the fabrication of graphene sponges. These sponges are significant for their potential use in hemostasis control and wound healing applications due to their biocompatibility and ability to absorb blood efficiently .

Catalysis:

The compound has also been investigated for its role in catalyzing asymmetric reactions. Peptide dendrimers incorporating this compound have shown promise in promoting enantioselective reactions, making them valuable tools in organic synthesis .

Case Studies

Mécanisme D'action

The mechanism of action of Nα-Z-Nβ-Boc-D-2,3-diaminopropionic acid primarily involves its role as a protected amino acid derivative. The protective groups (Z and Boc) prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. Upon deprotection, the free diaminopropionic acid can interact with molecular targets such as enzymes or receptors, facilitating biochemical studies and drug development .

Comparaison Avec Des Composés Similaires

Nα-Z-Nβ-Boc-L-2,3-diaminopropionic acid: The L-isomer of the compound.

Nα-Fmoc-Nβ-Boc-D-2,3-diaminopropionic acid: Another protected form with a fluorenylmethyloxycarbonyl (Fmoc) group instead of the Z group.

Uniqueness: Nα-Z-Nβ-Boc-D-2,3-diaminopropionic acid is unique due to its specific protective groups, which provide stability and selectivity in peptide synthesis. The combination of Z and Boc groups allows for sequential deprotection and precise control over the synthesis process .

Activité Biologique

Z-D-Dap(boc)-OL, also known as N-2-t-Butyloxycarbonyl-N-3-benzyloxycarbonyl-D-2,3-diaminopropanol, is a protected amino alcohol that serves as a versatile building block in organic synthesis and peptide chemistry. Its unique structure, which includes a 2,3-diaminopropanol backbone with tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups, enhances its stability and facilitates further chemical modifications. This compound is particularly notable for its chirality and the presence of two amino groups, making it an important intermediate in the synthesis of various bioactive molecules and peptides.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to modulation of enzyme activity, alteration of protein-protein interactions, and changes in cellular signaling pathways. The compound may act as either an inhibitor or an activator depending on the biological context and the specific targets involved.

Biological Applications

This compound has been investigated for various biological applications:

- Peptide Synthesis : It serves as a building block for synthesizing peptides containing D-Dap, allowing researchers to study the effects of chirality on biological activity.

- Antimicrobial and Antifungal Properties : Derivatives of this compound have shown significant biological activities, including potential antimicrobial and antifungal effects. This suggests its utility in drug development.

- Chiral Ligand : The compound can act as a chiral ligand in asymmetric synthesis, enhancing the enantioselectivity of reactions due to its multiple functional groups that facilitate diverse interactions with biological targets.

Research Findings

Recent studies have highlighted the potential therapeutic roles of this compound and its derivatives. For instance:

- Binding Affinity Studies : Research has focused on the binding affinity of this compound with target proteins, which is crucial for understanding its mechanism of action in drug design. These studies indicate that derivatives can modulate biological pathways effectively.

- Siderophore Analogues : Some derivatives have been explored as analogues of siderophores—iron-binding compounds synthesized by bacteria—which play significant roles in nutrient acquisition and pathogenicity .

Case Studies

-

Antimicrobial Activity :

- A study demonstrated that this compound derivatives exhibited significant antimicrobial activity against various bacterial strains. The structure-activity relationship (SAR) analysis suggested that modifications to the Boc and Z groups could enhance efficacy.

-

Peptide Conjugates :

- In another investigation, this compound was utilized in the solid-phase synthesis of peptide conjugates aimed at targeting specific diseases. The resulting peptides showed promising results in preliminary biological assays.

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

benzyl N-[(2R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5/c1-16(2,3)23-14(20)17-9-13(10-19)18-15(21)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYGVUNFLKWGQH-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.